![molecular formula C7H3Cl2N3 B3341565 5,7-Dichloropyrido[4,3-d]pyrimidine CAS No. 1029720-84-0](/img/structure/B3341565.png)

5,7-Dichloropyrido[4,3-d]pyrimidine

Overview

Description

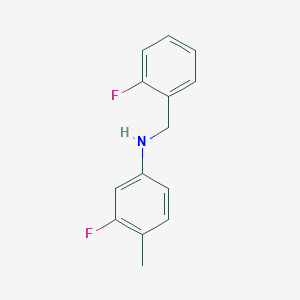

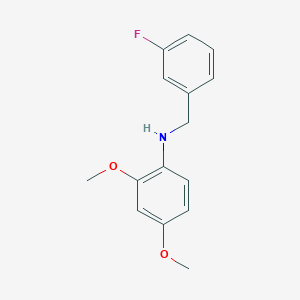

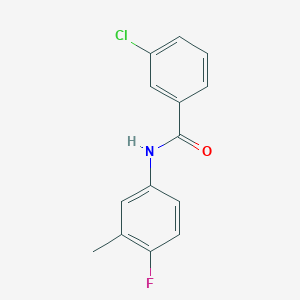

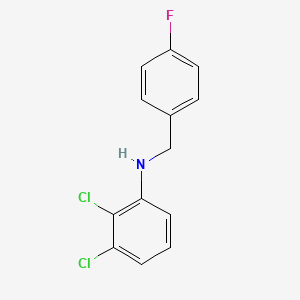

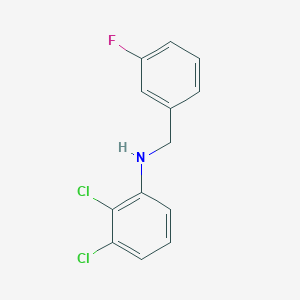

5,7-Dichloropyrido[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H3Cl2N3. It has an average mass of 200.025 Da and a monoisotopic mass of 198.970398 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a pyridine ring. The pyrimidine ring contains two nitrogen atoms, while the pyridine ring contains one. The molecule also contains two chlorine atoms .Scientific Research Applications

Synthesis and Structural Variations

- Regioselective Cross-Coupling Reactions : 5,7-Dichloropyrido[4,3-d]pyrimidine serves as a scaffold for regioselective cross-coupling reactions and nucleophilic aromatic substitutions. The chlorine at position 5 can be selectively replaced by different reactions, allowing for structural variations at positions 5 and 7, leading to a diverse pyrido[4,3-d]pyrimidine library (Jang, Jonghe, Gao, & Herdewijn, 2006).

Antimicrobial Applications

- Synthesis of Spiro Derivatives : Bromination of tetrahydropyrido[4,3-d]pyrimidine-5,7-diones leads to derivatives that can be used as precursors for spiro derivatives. These compounds, synthesized under microwave-assisted conditions, have been evaluated for antimicrobial activities, with some showing moderate activities (Faty, Rashed, & Youssef, 2015).

Kinase Inhibitor Development

- CDK5 and DYRK1A Inhibitors : An original collection of 4,7-disubstituted pyrido[3,2-d]pyrimidines designed as potential kinase inhibitors was developed from 5,7-dichloropyrido[3,2-d]pyrimidine. Some compounds selectively inhibited DYRK1A and CDK5 without affecting GSK3, suggesting their potential in medicalapplications (Dehbi et al., 2014).

Antitumor Activities

- Antitumor Compound Synthesis : The synthesis of pyrido[2,3-d]pyrimidine derivatives like BW301U, which are potent inhibitors of mammalian dihydrofolate reductase, demonstrated significant activity against Walker 256 carcinosarcoma in rats. This highlights the antitumor potential of compounds derived from pyrido[4,3-d]pyrimidine scaffolds (Grivsky et al., 1980).

Versatile Synthetic Applications

- Synthesis of Bicyclic 6-6 Systems : Pyrido[4,3-d]pyrimidines, including this compound, have been used in multi-step syntheses of tetrahydropteroic acid derivatives and other compounds. Their synthesis methods and biological applications have been extensively studied, demonstrating their versatility in chemical synthesis (Elattar & Mert, 2016).

DNA Interaction and Photocleavage Activity

- DNA Photocleavage Activity : Pyrimidinyl hydrazones and triazolo[4,3-a]pyrimidine derivatives, synthesized from pyrido[4,3-d]pyrimidine scaffolds, have shown DNA photocleavage activity. These compounds contribute to the understanding of DNA interactions and potential therapeutic applications (Sharma et al., 2015).

Biomedical Applications

- Biomedical Applications of Pyrido[2,3-d]pyrimidines : Pyrido[2,3-d]pyrimidines, structurally similar to this compound, have been recognized for their ligand properties in various biomedical applications. Their synthesis and biomedical relevance, including as potential kinase inhibitors, have been reviewed (Jubete et al., 2019).

Properties

IUPAC Name |

5,7-dichloropyrido[4,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3/c8-6-1-5-4(7(9)12-6)2-10-3-11-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVWNDUDNFFBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(N=C1Cl)Cl)C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.